molecular formula C21H24ClN5O3 B10996270 N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B10996270
M. Wt: 429.9 g/mol
InChI Key: TUIYZRQJQKOUDU-UHFFFAOYSA-N
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Description

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a carboxamide group, along with an acetylamino-phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the 3-chlorophenyl group is introduced via nucleophilic substitution.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Acetylamino-Phenyl Group: This step involves the coupling of the acetylamino-phenyl group to the piperazine ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems, including its binding affinity to various receptors.

    Materials Science: Exploring its properties as a building block for advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-methylphenyl)piperazine-1-carboxamide
  • N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-fluorophenyl)piperazine-1-carboxamide

Uniqueness

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of the 3-chlorophenyl group, which may impart distinct electronic and steric properties. These properties can influence its binding affinity, selectivity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C21H24ClN5O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H24ClN5O3/c1-15(28)24-17-5-7-18(8-6-17)25-20(29)14-23-21(30)27-11-9-26(10-12-27)19-4-2-3-16(22)13-19/h2-8,13H,9-12,14H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

TUIYZRQJQKOUDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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